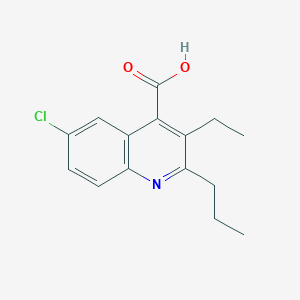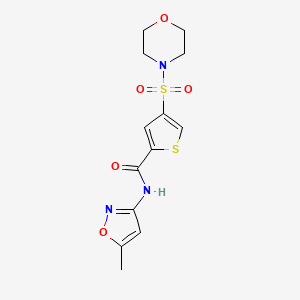![molecular formula C13H18N2O5S2 B5558319 ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)
ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate and related compounds involves complex reactions, showcasing a variety of methods to achieve desired structures. For example, ethyl 6-aminonicotinate acyl sulfonamides, with structural similarities, were synthesized, demonstrating the intricate steps and conditions required for such chemical syntheses (Bach et al., 2013). Similarly, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were sequentially synthesized, highlighting the synthetic pathways employed in developing compounds with potential anticancer properties (Rehman et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the importance of precise configurations for achieving desired chemical and biological activities. Studies have shown the crystal and molecular structure of ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate, which provides insight into the planarity of the central thienopyridine ring system and the significance of intramolecular hydrogen bonding (Patel et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate involves various reactions, including aminolysis and cyclocondensation, which are critical for modifying the compound’s structure and enhancing its potential applications. For instance, the aminolysis of S-(ethoxycarbonyl) O-ethyl dithiocarbonate was studied, shedding light on the reaction mechanisms and product formation in such processes (Palominos et al., 1983).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. While specific studies on ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate were not found, related research on compounds like ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate provides valuable insights into the selective synthesis and physical characteristics of similar compounds (Lebedˈ et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are crucial for its application in synthesis and drug design. The synthesis and characterization of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide highlight the compound’s potential in enzyme inhibition, providing a foundation for further exploration of its chemical properties (Khalid et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
One study elaborated on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The synthesis involved ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate as a key intermediate. This research highlighted the strong anticancer potential of these compounds, with some derivatives showing low IC50 values, indicating their effectiveness relative to doxorubicin, a standard reference used in the study. This suggests the compounds' significant potential as therapeutic agents against cancer, although further in vivo studies are necessary to ascertain their practical applications (Rehman et al., 2018).
Antibacterial Activity
Another application includes the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, aiming to evaluate drug candidates for Alzheimer’s disease, but also showcasing potential antibacterial activity. These compounds were synthesized using ethyl piperidin-3-carboxylate, highlighting the structural versatility and applicability of such frameworks in generating molecules with biological activities. The study emphasizes the compounds' potential in treating microbial infections, demonstrating moderate inhibitory effectiveness against various bacterial strains (Rehman et al., 2018).
Enzyme Inhibition
Furthermore, the enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), is another significant application. This is pivotal in the search for therapeutic agents against diseases like Alzheimer’s. Compounds derived from ethyl piperidine-4-carboxylate have shown promising AChE and butyrylcholinesterase (BChE) inhibitory activities, suggesting their utility in designing drugs to manage neurodegenerative conditions. Molecular docking studies further validate these compounds' potential, indicating their effective binding with AChE and BChE proteins, which correlates with their antienzymatic activities (Khalid, Rehman, & Abbasi, 2014).
Eigenschaften
IUPAC Name |
ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-2-20-13(17)9-3-5-15(6-4-9)22(18,19)10-7-11(12(14)16)21-8-10/h7-9H,2-6H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWOALOPNAUBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)
![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)
![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)
![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)